molecular formula C9H6BrNO2S B1392423 Methyl 6-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-41-1

Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1392423
CAS No.: 1187928-41-1
M. Wt: 272.12 g/mol
InChI Key: YYRMISDDHIOACX-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Please consult a professional chemist or pharmacologist for more specific and detailed information about this compound. They may have access to more specialized databases or publications where this information could be available. If you’re conducting research on this compound, please ensure to follow all relevant safety protocols. This compound is labeled with hazard statements H302 and H319, indicating that it may be harmful if swallowed and may cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromobenzo[d]thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[d]thiazole-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 6-bromobenzo[d]thiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

    Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: Similar structure but with a methoxy group instead of a bromine atom.

    Methyl 6-chlorobenzo[d]thiazole-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 6-fluorobenzo[d]thiazole-2-carboxylate: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: Methyl 6-bromobenzo[d]thiazole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMISDDHIOACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696265
Record name Methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-41-1
Record name Methyl 6-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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